molecular formula C31H30ClNO B13774105 2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride CAS No. 63918-11-6

2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride

Cat. No.: B13774105
CAS No.: 63918-11-6
M. Wt: 468.0 g/mol
InChI Key: VRRFWYJFMGDZAJ-UHFFFAOYSA-N
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Description

2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and research due to its ability to act as a protecting group in peptide synthesis. The compound’s structure includes a fluorenylmethoxy group, which provides stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of 9-fluorenylmethanol with N,N-dimethylethylamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include fluorenone derivatives, fluorenylmethanol, and various substituted fluorenyl compounds. These products are valuable intermediates in organic synthesis and pharmaceutical research .

Mechanism of Action

The mechanism of action of 2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride involves its ability to act as a protecting group. The fluorenylmethoxy group stabilizes reactive intermediates, preventing unwanted side reactions during peptide synthesis. This stabilization is achieved through the formation of stable intermediates that can be selectively removed under specific conditions, allowing for precise control over the synthesis process .

Comparison with Similar Compounds

Properties

CAS No.

63918-11-6

Molecular Formula

C31H30ClNO

Molecular Weight

468.0 g/mol

IUPAC Name

2-[bis(9H-fluoren-9-yl)methoxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C31H29NO.ClH/c1-32(2)19-20-33-31(29-25-15-7-3-11-21(25)22-12-4-8-16-26(22)29)30-27-17-9-5-13-23(27)24-14-6-10-18-28(24)30;/h3-18,29-31H,19-20H2,1-2H3;1H

InChI Key

VRRFWYJFMGDZAJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Cl-]

Origin of Product

United States

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